

Unraveling the Bioenergetic Signature: A Comparative Analysis of SR19881's Mitochondrial Uncoupling Mechanism

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Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513

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[City, State] – [Date] – A comprehensive analysis of the novel mitochondrial uncoupler **SR19881** (also identified as SR4), a bis-aryl urea compound, reveals its distinct mechanism of action in comparison to classical uncouplers like 2,4-Dinitrophenol (DNP) and Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to elucidate the unique bioenergetic profile of **SR19881** and its potential therapeutic implications.

Mitochondrial uncouplers are molecules that disrupt the tight coupling between substrate oxidation in the electron transport chain and ATP synthesis. By dissipating the proton motive force across the inner mitochondrial membrane, they induce a state of high respiration and energy expenditure, a mechanism of significant interest for various therapeutic areas, including metabolic diseases and oncology.

Mechanism of Action: A Protonophoretic Comparison

Classical uncouplers such as DNP and FCCP are well-characterized protonophores.^{[1][2]} They are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, effectively creating a "short-circuit" for the proton gradient that would otherwise be used by ATP

synthase to generate ATP.[1][2] This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient, and the energy is released as heat.

SR19881 (SR4), identified as N,N'-bis(3,5-dichlorophenyl)urea, also functions as a mitochondrial uncoupler, though its precise mechanism has been a subject of recent investigation.[1][2] Studies indicate that SR4's uncoupling activity is enhanced by the presence of free fatty acids, suggesting a fatty acid-activated proton transport mechanism.[3][4] In this model, the fatty acid acts as the proton carrier, while SR4 facilitates the transport of the deprotonated fatty acid anion across the mitochondrial inner membrane.[3][4]

Quantitative Comparison of Mitochondrial Uncoupling Effects

The following tables summarize the quantitative effects of **SR19881** (SR4), FCCP, and DNP on key parameters of mitochondrial function. The data for **SR19881** (SR4) is primarily derived from studies on HepG2 hepatocarcinoma cells and isolated mouse liver mitochondria.

Table 1: Effect on Oxygen Consumption Rate (OCR)

Compound	Cell/Mitochondria Type	Concentration	Observed Effect on OCR	Reference
SR19881 (SR4)	HepG2 Cells	Dose-dependent	Increased OCR	[2]
Isolated Mouse Liver Mitochondria	Dose-dependent	Increased OCR	[2]	
FCCP	HepG2 Cells	Low concentrations	Abrupt increase in OCR	[2]
High concentrations (>5 μ M)	Decreased OCR	[2]		
DNP	Various	Dose-dependent	Increased OCR	[1]

Table 2: Effect on Cellular ATP Levels

Compound	Cell Type	Treatment Time	Concentration	Observed Effect on ATP Levels	Reference
SR19881 (SR4)	HepG2 Cells	1 hour	5 μ M	45% decrease	[2] [5]
FCCP	HepG2 Cells	1 hour	5 μ M	35% decrease	[2] [5]
DNP	Various	Dependent on conditions	Dose-dependent	Decrease	[1]

Table 3: Effect on Mitochondrial Membrane Potential ($\Delta\Psi_m$)

Compound	Cell/Mitochondria Type	Concentration	Observed Effect on $\Delta\Psi_m$	Reference
SR19881 (SR4)	HepG2 Cells	Dose-dependent	Dissipation of $\Delta\Psi_m$	[2]
Isolated Mouse Liver Mitochondria	Concentration-dependent	Decrease in $\Delta\Psi_m$	[2]	
FCCP	Isolated Mouse Liver Mitochondria	Concentration-dependent	Decrease in $\Delta\Psi_m$	[2]
DNP	Various	Dose-dependent	Dissipation of $\Delta\Psi_m$	[1]

Table 4: Effect on Reactive Oxygen Species (ROS) Production

Compound	Cell Type	Observed Effect on ROS Production	Reference
SR19881 (SR4)	HepG2 Cells	Increased ROS production	[2]
FCCP	Various	Dose-dependent effects, can decrease or increase	[6]
DNP	Various	Generally decreases mitochondrial ROS production	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Measurement of Oxygen Consumption Rate (OCR)

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing a robust assessment of mitochondrial respiration.

Protocol:

- **Cell Seeding:** Plate HepG2 cells in a Seahorse XF culture microplate at an appropriate density and allow them to adhere overnight.
- **Assay Medium:** On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
- **Compound Injection:** Prepare stock solutions of **SR19881** (SR4), FCCP, and other inhibitors (e.g., oligomycin, rotenone/antimycin A) in the assay medium. Load the compounds into the injector ports of the Seahorse XF sensor cartridge.

- **Seahorse Analysis:** Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and recording the subsequent changes in OCR.
- **Data Analysis:** Analyze the OCR data to determine parameters such as basal respiration, maximal respiration, and spare respiratory capacity.

Measurement of Cellular ATP Levels

Principle: The bioluminescence-based assay utilizes the ATP-dependent reaction of luciferase to quantify cellular ATP content.

Protocol:

- **Cell Lysis:** Treat HepG2 cells with **SR19881** (SR4), FCCP, or vehicle control for the desired time. Lyse the cells using a suitable lysis buffer to release intracellular ATP.
- **Luciferase Reaction:** In a luminometer-compatible plate, mix the cell lysate with a luciferase-luciferin reagent.
- **Luminometry:** Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
- **Standard Curve:** Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.

Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$) using JC-1

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic or uncoupled cells with low $\Delta\Psi_m$, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Protocol:

- **Cell Staining:** Culture HepG2 cells on glass coverslips or in a clear-bottom 96-well plate. Treat the cells with **SR19881** (SR4), FCCP, DNP, or a vehicle control.
- **JC-1 Incubation:** Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in a CO2 incubator at 37°C for 15-30 minutes.
- **Washing:** Gently wash the cells with a suitable buffer to remove excess dye.
- **Imaging/Fluorometry:** Acquire images using a fluorescence microscope with appropriate filters for red and green fluorescence. Alternatively, measure the fluorescence intensity in a plate reader.
- **Data Analysis:** Quantify the red and green fluorescence intensities. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

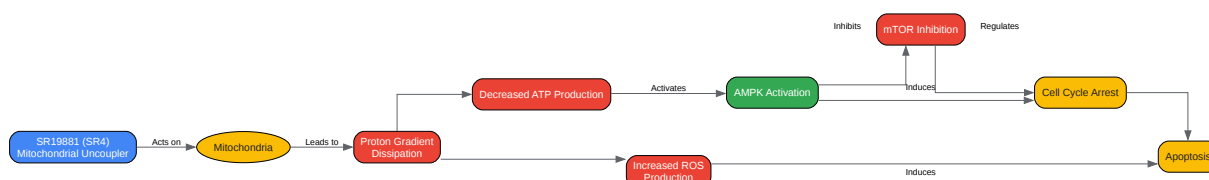
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a major form of mitochondrial ROS, to produce red fluorescence.

Protocol:

- **Cell Loading:** Culture HepG2 cells and treat them with **SR19881** (SR4), FCCP, DNP, or a vehicle control.
- **MitoSOX Incubation:** Load the cells with MitoSOX Red reagent (typically 2-5 µM) and incubate at 37°C for 10-30 minutes, protected from light.
- **Washing:** Wash the cells to remove the non-oxidized probe.
- **Analysis:** Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Signaling Pathways and Experimental Workflows

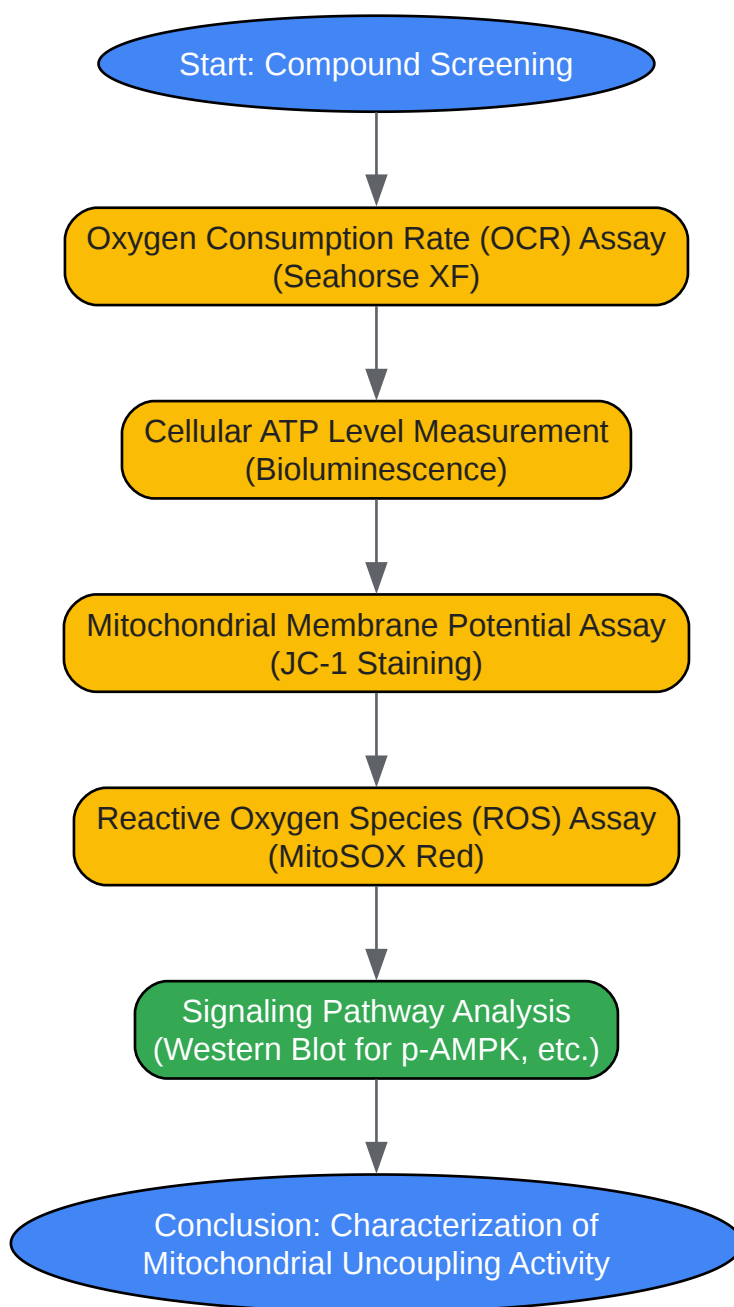
The uncoupling activity of **SR19881** (SR4) initiates a cascade of cellular signaling events, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.



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Caption: Signaling pathway activated by **SR19881** (SR4).

The experimental workflow for validating the mitochondrial uncoupling activity of a compound like **SR19881** involves a series of integrated assays.



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Caption: Experimental workflow for validating mitochondrial uncouplers.

Conclusion

SR19881 (SR4) presents a compelling profile as a mitochondrial uncoupler with a distinct mechanism of action compared to classical agents like FCCP and DNP. Its ability to potently increase oxygen consumption, decrease cellular ATP levels, dissipate mitochondrial membrane

potential, and modulate the critical AMPK/mTOR signaling pathway underscores its potential as a valuable research tool and a candidate for further therapeutic development. The provided data and protocols offer a robust framework for researchers to further investigate the nuanced bioenergetic effects of **SR19881** and other novel mitochondrial uncouplers.

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